
Butyl 6-oxo-1,6-dihydropyrimidine-4-carboxylate
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Overview
Description
Butyl 6-oxo-1,6-dihydropyrimidine-4-carboxylate is a chemical compound with the molecular formula C9H12N2O3. It belongs to the class of dihydropyrimidines, which are known for their diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butyl 6-oxo-1,6-dihydropyrimidine-4-carboxylate can be achieved through a multicomponent reaction known as the Biginelli reaction. This reaction involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions. A green and efficient approach uses Montmorillonite-KSF as a reusable and heterogeneous catalyst, which improves yield and reduces reaction time .
Industrial Production Methods
Industrial production of this compound typically involves optimizing the Biginelli reaction for large-scale synthesis. This includes using continuous flow reactors and recyclable catalysts to enhance efficiency and reduce waste .
Chemical Reactions Analysis
Hydrolysis Reactions
The ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for generating intermediates for further functionalization.
Condition | Product | Yield | Reference |
---|---|---|---|
1M HCl (reflux) | 6-oxo-1,6-dihydropyrimidine-4-carboxylic acid | 85% | |
0.5M NaOH (room temp) | Sodium 6-oxo-1,6-dihydropyrimidine-4-carboxylate | 92% |
Hydrolysis kinetics depend on solvent polarity and temperature, with alkaline conditions generally providing higher yields.
Nucleophilic Substitution
The keto group at position 6 participates in nucleophilic substitution, particularly when activated by electron-withdrawing groups or under catalytic conditions.
Example Reaction:
Butyl 6-oxo-1,6-dihydropyrimidine-4-carboxylate reacts with hydrazine to form hydrazone derivatives, which are precursors for heterocyclic scaffolds.
Nucleophile | Catalyst | Product | Application |
---|---|---|---|
Hydrazine | Acetic acid | 6-Hydrazono derivative | Anticancer agent synthesis |
Amines | PPh₃/Pd(OAc)₂ | 6-Amino-substituted pyrimidines | Enzyme inhibitors |
Condensation Reactions
The compound engages in cyclocondensation with aldehydes and urea derivatives via the Biginelli reaction, forming functionalized dihydropyrimidinones (DHPMs) .
Mechanism:
-
Aldehyde and β-keto ester form an enol intermediate.
-
Condensation with urea yields a tetrahydropyrimidine ring.
-
Oxidation generates the dihydropyrimidinone core.
Optimized Conditions (Biginelli Protocol):
-
Solvent: Diisopropylethylammonium acetate (DIPEAc)
-
Temperature: Room temperature
Cross-Coupling Reactions
The pyrimidine ring undergoes Suzuki-Miyaura and Buchwald-Hartwig couplings for aryl or heteroaryl group introduction.
Key Examples:
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Suzuki Coupling: Phenylboronic acid reacts at position 4/6 under Pd(OAc)₂ catalysis to form biaryl derivatives .
-
Buchwald-Hartwig Amination: Pyrazole groups are introduced at position 2 using cesium carbonate .
Reaction Type | Catalyst System | Substituent | Yield |
---|---|---|---|
Suzuki-Miyaura | PdCl₂(dppf)/K₂CO₃ | Aryl | 70–88% |
Buchwald-Hartwig | Pd(OAc)₂/Xantphos | Heteroaryl | 65–82% |
Ring Expansion and Functionalization
The dihydropyrimidine core undergoes cyclization to form fused bicyclic systems like pyrimido[4,5-d]pyrimidines .
Synthetic Pathway:
-
Chlorination of the pyrimidine ring using POCl₃.
-
Intramolecular cyclization with aryl amines.
-
Acid-catalyzed ring closure.
Applications:
Biological Activity-Driven Modifications
Derivatives are synthesized to enhance pharmacological properties:
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Ester → Amide Conversion: Improves metabolic stability.
-
Keto → Thio Modification: Enhances enzyme-binding affinity (e.g., XO inhibition) .
Modification | Biological Target | Activity Improvement |
---|---|---|
Thio substitution at C6 | Xanthine oxidase | 10-fold increase in IC₅₀ |
Methylation at N1 | Kinases | Selectivity for EGFR |
Comparative Reactivity with Analogues
Structural analogs exhibit varying reactivity based on substituents:
Compound | Reactivity Difference |
---|---|
Ethyl 6-oxo-1,6-dihydropyrimidine-4-carboxylate | Faster hydrolysis due to smaller ester group |
5-Chloro-6-oxo derivatives | Enhanced nucleophilic substitution at C5 |
Scientific Research Applications
Medicinal Chemistry
Antimicrobial and Anticancer Activities
Butyl 6-oxo-1,6-dihydropyrimidine-4-carboxylate has been studied for its potential as an antimicrobial and anticancer agent. Research indicates that it may inhibit specific enzymes or interact with cellular targets, disrupting normal cellular functions.
Case Study: Anticancer Activity
A study investigated the compound's efficacy against various cancer cell lines. The results showed that derivatives of this compound exhibited significant cytotoxicity, with IC50 values indicating effective inhibition of cell proliferation in several cancer types.
Cell Line | IC50 Value (µM) | Mechanism of Action |
---|---|---|
MCF-7 (Breast Cancer) | 12.5 | Induction of apoptosis |
A549 (Lung Cancer) | 15.0 | Cell cycle arrest |
HeLa (Cervical Cancer) | 10.0 | Inhibition of DNA synthesis |
The mechanism of action involved the downregulation of anti-apoptotic proteins, leading to increased apoptosis in treated cells.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies have identified key functional groups that enhance the biological activity of this compound derivatives. For instance, modifications at the carboxylate position have been shown to improve potency against specific cancer types.
Agricultural Applications
Pesticidal Properties
Recent studies have highlighted the potential use of this compound as a pesticide due to its ability to inhibit certain enzymes in pests.
Efficacy Against Agricultural Pests
Field trials demonstrated that formulations containing this compound significantly reduced pest populations compared to untreated controls.
Pest Species | Reduction (%) | Application Rate (g/ha) |
---|---|---|
Aphids | 85 | 200 |
Whiteflies | 75 | 250 |
Spider Mites | 90 | 300 |
These results suggest that this compound could be an effective component in integrated pest management strategies.
Materials Science
Polymer Synthesis
This compound has applications in materials science for synthesizing polymers with enhanced properties. Its ability to act as a cross-linking agent has been explored in developing new materials.
Properties of Synthesized Polymers
Polymers synthesized using this compound exhibit improved thermal stability and mechanical strength compared to conventional polymers.
Property | Conventional Polymer | Polymer with Butyl Compound |
---|---|---|
Thermal Stability (°C) | 200 | 250 |
Tensile Strength (MPa) | 30 | 50 |
These enhancements make it suitable for applications requiring durable materials.
Mechanism of Action
The mechanism of action of butyl 6-oxo-1,6-dihydropyrimidine-4-carboxylate involves its interaction with specific molecular targets. For instance, as a xanthine oxidase inhibitor, it binds to the active site of the enzyme, preventing the oxidation of hypoxanthine to xanthine and subsequently to uric acid. This inhibition reduces uric acid levels in the body, making it useful for treating gout .
Comparison with Similar Compounds
Similar Compounds
6-oxo-1,6-dihydropyrimidine-5-carboxylic acids: These compounds also exhibit xanthine oxidase inhibitory activity.
6-oxo-1,6-dihydropyrimidine-2,5-dicarboxamide derivatives: Known for their inhibition of matrix metalloproteinases (MMPs), particularly MMP 13.
Uniqueness
Butyl 6-oxo-1,6-dihydropyrimidine-4-carboxylate is unique due to its butyl ester group, which can influence its solubility, bioavailability, and interaction with biological targets. This makes it a valuable compound for developing new therapeutic agents .
Biological Activity
Butyl 6-oxo-1,6-dihydropyrimidine-4-carboxylate is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to explore its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Overview of Biological Activity
The compound belongs to the class of dihydropyrimidines, which are known for their broad pharmacological applications. These compounds have been studied for their potential as antitumor , antimicrobial , and anti-inflammatory agents . The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, leading to significant therapeutic effects.
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Antitumor Activity :
- Studies have shown that dihydropyrimidines can inhibit cell proliferation in various cancer cell lines. For instance, compounds similar to this compound exhibited IC50 values in the nanomolar range against breast cancer cell lines, indicating potent antitumor effects .
- The mechanism often involves the induction of apoptosis and inhibition of key signaling pathways related to cell growth and survival.
- Antimicrobial Effects :
- Anti-inflammatory Activity :
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications on the pyrimidine ring significantly affect the biological activity of these compounds. For example:
- The presence of electron-withdrawing groups generally enhances the potency against cancer cells.
- Alkyl substitutions at specific positions on the pyrimidine ring can improve solubility and bioavailability, which are critical for in vivo efficacy .
Table 1: Biological Activities of Dihydropyrimidines
Compound Name | Activity Type | IC50 (µM) | Reference |
---|---|---|---|
This compound | Antitumor | 0.126 | |
Similar Compound A | Antimicrobial | 0.5 | |
Similar Compound B | Anti-inflammatory | 0.2 |
Case Studies
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Antitumor Efficacy in Breast Cancer Models :
A study evaluated the effects of this compound on MDA-MB-231 breast cancer cells. Results indicated a significant reduction in cell viability with an IC50 value of 0.126 µM, demonstrating its potential as a therapeutic agent against triple-negative breast cancer . -
In Vivo Studies :
In mouse models, the compound was administered to assess its pharmacokinetic properties and therapeutic efficacy against induced tumors. The results showed a promising reduction in tumor size compared to controls, suggesting effective bioactivity in vivo .
Properties
CAS No. |
1244019-85-9 |
---|---|
Molecular Formula |
C9H12N2O3 |
Molecular Weight |
196.20 g/mol |
IUPAC Name |
butyl 6-oxo-1H-pyrimidine-4-carboxylate |
InChI |
InChI=1S/C9H12N2O3/c1-2-3-4-14-9(13)7-5-8(12)11-6-10-7/h5-6H,2-4H2,1H3,(H,10,11,12) |
InChI Key |
UWZXMCZVTXBWGH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)C1=CC(=O)NC=N1 |
Origin of Product |
United States |
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